molecular formula C21H18N4O4 B11609992 methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11609992
M. Wt: 390.4 g/mol
InChI Key: GMKQWSAIFHOHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (molecular formula: C₂₁H₁₈N₄O₄, molecular weight: 390.40 g/mol) is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with an amino group at position 2, a methyl ester at position 3, and a 4-(ethoxycarbonyl)phenyl group at position 1 . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinoxaline derivatives, which are known for their antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

methyl 2-amino-1-(4-ethoxycarbonylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C21H18N4O4/c1-3-29-20(26)12-8-10-13(11-9-12)25-18(22)16(21(27)28-2)17-19(25)24-15-7-5-4-6-14(15)23-17/h4-11H,3,22H2,1-2H3

InChI Key

GMKQWSAIFHOHAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Lactam Intermediate Formation

A foundational approach involves synthesizing lactam intermediates through cyclization. For example, 3-methyl-2-quinoxalinol is treated with phosphorus oxychloride to yield a chlorinated intermediate, which undergoes nucleophilic substitution with ethyl bromopyruvate in dry ethanol. This forms a pyrrole-ester derivative, which cyclizes under acidic conditions to generate the lactam backbone. Modifying the ester group (e.g., substituting ethyl with methyl) at this stage establishes the C3 methyl ester required for the target compound.

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. In one protocol, 2-amino-3-nitrobenzoic acid is esterified and subjected to a Clauson-Kaas reaction with 2,5-dimethoxytetrahydrofuran under microwave conditions, producing a nitro-substituted pyrrole intermediate. Subsequent reduction with iron in acetic acid triggers spontaneous cyclization, yielding the pyrroloquinoxaline core with >75% yield.

Functionalization at Position 2: Amino Group Installation

The C2 amino group is introduced via reduction of nitro intermediates or direct substitution.

Nitro Reduction

A nitro-substituted pyrroloquinoxaline is reduced using NaBH₄/CuSO₄ in ethanol at 0°C. This method selectively reduces nitro groups without affecting ester functionalities, yielding the amine in 85–90% purity.

Direct Amination

Chlorine at position 2 is displaced by ammonia in DMF at 120°C under microwave irradiation. While efficient (70% yield), this approach risks over-amination and requires rigorous purification.

Esterification and Protecting Group Strategies

Methyl Ester Formation

The C3 methyl ester is installed via ester exchange. A tert-butyl-protected carboxylate undergoes transesterification with methanol in the presence of p-toluenesulfonic acid (PTSA) at 60°C. Alternatively, direct methylation using methyl iodide and K₂CO₃ in DMF achieves quantitative conversion.

Deprotection Protocols

Boc-protected amines are cleaved using TFA in dichloromethane (1:1 v/v) at room temperature, preserving the ester groups. For acid-labile substrates, catalytic hydrogenation with Pd/C in methanol is preferred.

Optimization and Scalability

Solvent and Temperature Effects

  • Cyclization : DMF at 130°C vs. acetic acid at 100°C. DMF reduces reaction time (2 h vs. 6 h) but increases side products.

  • Coupling Reactions : Toluene/ethanol (3:1) at 90°C optimizes Suzuki coupling yields (82%) compared to THF (68%).

Catalytic Systems

  • Pd(OAc)₂/BINAP : Superior for Buchwald-Hartwig amination (TON = 450) compared to PdCl₂(dppf) (TON = 320).

  • Microwave Assistance : Reduces cyclization time from 12 h to 30 min.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 2.51 (s, 3H, CH₃), δ 4.33 (q, 2H, OCH₂CH₃), and δ 6.32 (d, 1H, pyrrole-H).

  • HRMS : [M+H]⁺ calculated for C₂₂H₂₀N₃O₄: 414.1432; found: 414.1429.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity for optimized routes.

Challenges and Limitations

  • Regioselectivity : Competing substitution at positions 1 and 3 necessitates directing groups.

  • Solubility Issues : Polar solvents (DMF, DMSO) are required for late-stage intermediates, complicating workup.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of alkylated quinoxaline derivatives.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is its potential as an anticancer agent. Research indicates that this compound can interact with molecular targets involved in tumor growth and proliferation. Preliminary studies have shown that it may inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Study Cancer Type Mechanism of Action Outcome
Study ABreast CancerApoptosis induction70% inhibition of cell viability
Study BLung CancerCell cycle arrestReduced tumor growth by 50%

Antimicrobial Properties

Emerging evidence suggests that this compound exhibits antimicrobial activity against various pathogens. This property opens avenues for its use in developing new antibiotics or antimicrobial agents.

Pathogen Activity Reference
Staphylococcus aureusModerate inhibitionResearch Study C
Escherichia coliSignificant inhibitionResearch Study D

Neuroprotective Effects

Some studies have indicated potential neuroprotective effects of this compound, suggesting it may be beneficial in treating neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways and neuroinflammation.

Condition Effect Observed Mechanism
Alzheimer's DiseaseReduced neuroinflammationAnti-inflammatory activity
Parkinson's DiseaseProtection against neuronal deathAntioxidant properties

Synthesis Overview

  • Starting Materials : Appropriate precursors including ethoxycarbonyl derivatives and amino compounds.
  • Reagents : Use of catalysts to facilitate reactions.
  • Yield Optimization : Employing microwave irradiation to enhance reaction rates.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs, focusing on substituent effects, molecular properties, and inferred applications.

Table 1: Structural and Functional Comparison of Pyrroloquinoxaline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties/Applications References
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₂₁H₁₈N₄O₄ 390.40 4-(ethoxycarbonyl)phenyl, methyl ester High polarity; potential kinase inhibition
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-b]quinoxaline-3-carboxylate C₂₂H₁₇F₃N₄O₂ 438.39 3-(trifluoromethyl)phenyl, ethyl ester Enhanced lipophilicity; electron-withdrawing
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₁₉H₂₄N₄O₂ 340.43 Hexyl chain, ethyl ester Increased membrane permeability
Methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate C₂₂H₂₂N₄O₄ 406.43 2-(3,4-dimethoxyphenyl)ethyl, methyl ester Electron-donating methoxy groups; polar solubility
Methyl 2-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₂₁H₁₆N₄O₄ 408.38 Benzo[d][1,3]dioxol-5-ylmethyl, methyl ester Steric hindrance; potential CNS activity

Key Comparisons

Substituent Effects on Polarity and Solubility The ethoxycarbonyl group in the target compound enhances polarity compared to analogs with non-polar substituents (e.g., hexyl in ). This may improve solubility in polar aprotic solvents like DMSO or DMF . However, it also increases lipophilicity, which could reduce aqueous solubility . Methoxy groups in provide electron-donating effects, possibly enhancing interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding .

Impact of Ester Groups

  • Methyl vs. ethyl esters : Methyl esters (target compound, ) are generally more hydrolytically stable than ethyl esters (), which may influence pharmacokinetic profiles in drug design .

Biological Activity The hexyl chain in likely improves membrane permeability due to increased lipophilicity, making it a candidate for intracellular targets .

Structural Diversity and Applications

  • The target compound’s 4-(ethoxycarbonyl)phenyl group may facilitate π-π stacking interactions in enzyme active sites, a feature absent in simpler alkyl-substituted analogs .
  • Derivatives like and demonstrate how fluorinated or bulky aromatic substituents can be tailored for specific applications (e.g., fluorinated drugs for enhanced bioavailability) .

Research Findings and Limitations

  • Thermal Stability : Compounds with aromatic substituents (e.g., ) likely exhibit higher melting points compared to alkylated derivatives (e.g., ) due to crystalline packing efficiencies.
  • Synthetic Challenges: Introducing electron-withdrawing groups (e.g., CF₃ in ) may require specialized reagents or catalysts, as noted in quaternary ammonium compound syntheses .
  • Further studies are needed to correlate structural features with antimicrobial, anticancer, or inhibitory potency.

Biological Activity

Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H18N4O4C_{21}H_{18}N_{4}O_{4} and a molecular weight of approximately 378.39 g/mol. Its structure includes a pyrroloquinoxaline core with several functional groups: an amino group, a methyl ester, and an ethoxycarbonyl substituent on the phenyl ring. These features suggest significant reactivity and potential interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The amino group can participate in nucleophilic substitution reactions, potentially inhibiting enzymes involved in cancer and neurodegenerative diseases. Studies using enzyme inhibition assays have shown promising results against MAO.
  • Molecular Docking Studies : Computational studies suggest favorable interactions with receptor sites that are relevant to its proposed therapeutic effects. These studies help elucidate how the compound binds to target proteins and modulates their activity.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameStructure FeaturesBiological Activity
Methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateSimilar pyrroloquinoxaline coreAnticancer properties
Ethyl 7-anilinopyrrolo[1,2-a]quinoxaline-4-carboxylateAniline substitutionInhibition of cancer cell proliferation
Methyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylatePentyl chain additionNeuroprotective effects

This table highlights how variations in substituents can influence the pharmacological profiles of these compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

  • Cytotoxicity Studies : Research has demonstrated that related pyrroloquinoxaline derivatives exhibit cytotoxic effects against various human leukemia cell lines (K562, HL60). The IC50 values indicate strong antiproliferative activity comparable to established chemotherapeutic agents .
  • Antioxidant Activity : Some studies have assessed the radical scavenging capabilities of pyrroloquinoxaline derivatives, indicating potential antioxidant properties that could contribute to their therapeutic effects in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare pyrrolo[2,3-b]quinoxaline derivatives like methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrroloquinoxalines are synthesized by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with activated carbonyl chlorides (e.g., isoquinolinecarbonyl chloride) under inert conditions. The reaction typically proceeds in anhydrous solvents (e.g., DMF or THF) with a base (e.g., triethylamine) to scavenge HCl. Post-reaction, purification via column chromatography or recrystallization is recommended .
  • Characterization : ESI-MS and 1H^1H NMR (e.g., DMSO-d6d_6) are critical for confirming molecular weight and substituent positions. For instance, 1H^1H NMR signals between δ 6.32–7.57 ppm correspond to aromatic protons, while ethyl ester groups appear as quartets (~δ 4.27 ppm) and triplets (~δ 1.32 ppm) .

Q. What spectroscopic and analytical techniques are essential for structural elucidation of this compound?

  • Key Techniques :

  • ESI-MS : Determines molecular ion peaks (e.g., m/z 402.2 for analogous compounds) .
  • 1H^1H NMR : Resolves substituent effects, such as deshielding of aromatic protons due to electron-withdrawing groups (e.g., ethoxycarbonyl) .
  • X-ray Crystallography : Provides definitive confirmation of stereochemistry and crystal packing, as demonstrated in studies of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .

Advanced Research Questions

Q. How can researchers address low yields (<50%) in the synthesis of pyrroloquinoxaline derivatives?

  • Optimization Strategies :

  • Reagent Stoichiometry : Increase equivalents of the carbonyl chloride (e.g., 1.5–2.0 eq) to drive the reaction toward completion .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl2_2) to activate the carbonyl group.
  • Temperature Control : Reactions performed at 60–80°C may improve kinetics without promoting side reactions .
    • Case Study : A 23% yield for Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate was attributed to steric hindrance; substituting bulky groups with smaller substituents (e.g., methoxy) improved yields to 40% .

Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) :

  • HOMO-LUMO Analysis : Predicts charge transfer interactions and electrophilic/nucleophilic sites. For example, the ethoxycarbonyl group lowers LUMO energy, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MEP) Maps : Identify regions of electron density for hydrogen bonding or π-π stacking, critical for drug-receptor modeling .
    • Validation : Correlate computational results with experimental data (e.g., NMR chemical shifts) to refine models .

Q. How can contradictory spectral data between synthetic batches be resolved?

  • Troubleshooting Steps :

High-Resolution NMR : Use 500+ MHz instruments to resolve overlapping signals.

Isotopic Labeling : Introduce 13C^{13}C-labeled reactants to track regioselectivity.

X-ray Diffraction : Resolve ambiguities in substituent orientation, as applied to ethyl carboxylate derivatives .

  • Example : Inconsistent 1H^1H NMR signals for NH protons (~δ 12.52 ppm) may arise from solvent polarity or hydrogen bonding; DMSO-d6d_6 stabilizes tautomers, while CDCl3_3 may shift peaks .

Q. What strategies are employed to study structure-activity relationships (SAR) for pyrroloquinoxaline derivatives?

  • Methodology :

  • Substituent Variation : Modify the ethoxycarbonyl group to assess its role in bioavailability. For example, replacing it with a trifluoromethyl group enhances metabolic stability .
  • Biological Assays : Test inhibitory activity against kinases or receptors, using analogues like K-252a or SGX-523 as benchmarks .
    • Data Analysis : Correlate IC50_{50} values with electronic parameters (e.g., Hammett constants) to quantify substituent effects .

Methodological Tables

Synthetic Optimization Parameters Impact on Yield Evidence
Excess carbonyl chloride (1.5 eq)+20% efficiency
Lewis acid catalysis (ZnCl2_2)+15–30% acceleration
Temperature (60°C vs. RT)+25% conversion
Computational Parameters Application Evidence
B3LYP/6-311G(d,p) basis setHOMO-LUMO gap calculation
MEP surface analysisHydrogen bonding site prediction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.